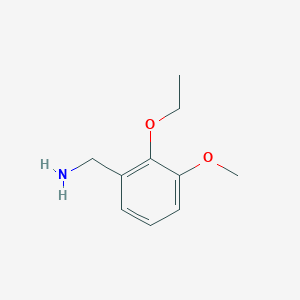

(2-Ethoxy-3-methoxybenzyl)amine

Description

Contextualization within Substituted Benzylamine (B48309) Chemistry

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. orgsyn.org This structural motif is a key component in a vast array of biologically active molecules and functional materials. The versatility of the benzylamine scaffold stems from the ability to modify the benzene (B151609) ring with various substituents, which can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. nih.gov

The presence of both an ethoxy and a methoxy (B1213986) group on the aromatic ring of (2-Ethoxy-3-methoxybenzyl)amine imparts specific characteristics. These electron-donating groups can influence the nucleophilicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. The substitution pattern (2-ethoxy and 3-methoxy) creates a unique electronic and steric environment around the aminomethyl group, which can be exploited in targeted chemical syntheses.

The synthesis of substituted benzylamines is often achieved through the reductive amination of the corresponding substituted benzaldehydes. nih.gov In the case of this compound, the logical precursor would be 2-ethoxy-3-methoxybenzaldehyde (B1295153). uni.lu This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced to the desired amine. nih.gov Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. nih.gov

Significance as a Core Synthetic Intermediate and Building Block in Organic Synthesis

While specific, large-scale industrial applications or appearances in late-stage clinical drug candidates for this compound are not extensively documented in publicly available literature, its structural attributes position it as a significant building block in organic synthesis, particularly in drug discovery and development. nih.govwhiterose.ac.uk Chemical building blocks are fundamental molecular units that can be linked together to create new, more complex compounds. whiterose.ac.uk The amine functional group in this compound provides a reactive handle for a multitude of chemical transformations.

The primary amine group can readily undergo N-alkylation, N-acylation, and sulfonylation reactions, allowing for the introduction of a wide variety of substituents. orgsyn.org This versatility makes it a valuable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs. nih.gov The benzylamine moiety itself is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity, in many drug classes. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-3-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQUTZSYCJOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 3 Methoxybenzyl Amine and Its Precursors

Strategic Approaches to Benzylic Amine Formation

Reductive Amination Pathways from Corresponding Aldehydes (e.g., 2-ethoxy-3-methoxybenzaldehyde)

Reductive amination stands out as a highly versatile and widely employed method for the synthesis of amines. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of (2-ethoxy-3-methoxybenzyl)amine, the precursor aldehyde, 2-ethoxy-3-methoxybenzaldehyde (B1295153), is reacted with an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt.

| Reagent | Role | Key Characteristics |

| 2-Ethoxy-3-methoxybenzaldehyde | Aldehyde Precursor | Starting material containing the desired substituted benzene (B151609) ring. |

| Ammonia/Ammonium Salt | Amine Source | Provides the nitrogen atom for the benzylamine (B48309). |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selectively reduces the imine intermediate. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | An alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.com |

Reduction of Nitrile or Oxime Derivatives

An alternative strategy for the formation of this compound involves the reduction of corresponding nitrile or oxime derivatives. The synthesis of 2-ethoxy-3-methoxybenzonitrile (B3059577) can be accomplished through various methods, and its subsequent reduction provides a direct route to the target amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.

Similarly, 2-ethoxy-3-methoxybenzaldehyde can be converted to its corresponding oxime by reaction with hydroxylamine. The resulting 2-ethoxy-3-methoxybenzaldoxime can then be reduced to this compound. This reduction can be achieved using various reagents, including catalytic hydrogenation over palladium or nickel catalysts, or with reducing agents like sodium in ethanol.

Alkylation and Reduction Sequences from Vanillin-Derived Precursors

Vanillin (B372448) and its isomers serve as readily available and cost-effective starting materials for the synthesis of various substituted benzylamines. A synthetic route starting from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) can be envisioned. wikipedia.org The phenolic hydroxyl group of ortho-vanillin can be selectively ethylated to yield 2-ethoxy-3-methoxybenzaldehyde. nih.gov This aldehyde can then be converted to the target amine via the reductive amination or nitrile/oxime reduction pathways described above. This approach leverages the accessibility of vanillin isomers to construct the desired substitution pattern on the aromatic ring.

Precursor Synthesis and Functional Group Interconversions

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors. This section details the synthesis of these crucial intermediates.

Synthesis of 2-Ethoxy-3-methoxybenzaldehyde via Alkylation of Phenolic Compounds

The primary precursor, 2-ethoxy-3-methoxybenzaldehyde, is most commonly synthesized through the alkylation of a suitable phenolic compound. umich.edu A common starting material is 2-hydroxy-3-methoxybenzaldehyde (B140153) (ortho-vanillin). wikipedia.org The Williamson ether synthesis is a classic and effective method for this transformation. doubtnut.comdoubtnut.com In this reaction, the phenolic hydroxyl group is deprotonated with a base, such as potassium carbonate or sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, typically ethyl bromide or ethyl iodide, to form the desired ether linkage, yielding 2-ethoxy-3-methoxybenzaldehyde. google.com The reaction conditions, including the choice of solvent and base, are optimized to ensure high yields and minimize side reactions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl Halide (e.g., Ethyl Bromide) | 2-Ethoxy-3-methoxybenzaldehyde | Williamson Ether Synthesis doubtnut.comdoubtnut.com |

| Salicylaldehyde (B1680747) | Amine, then Bromoethane | 2-Ethoxybenzaldehyde | Multi-step synthesis google.com |

Conversion of Benzaldehyde to Benzyl (B1604629) Alcohol and Subsequent Halogenation (e.g., Bromination)

In some synthetic strategies, it may be advantageous to first convert 2-ethoxy-3-methoxybenzaldehyde to the corresponding benzyl alcohol. This reduction can be readily achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent. google.com The resulting 2-ethoxy-3-methoxybenzyl alcohol can then be converted to a more reactive intermediate, such as a benzyl halide.

For instance, the benzyl alcohol can be treated with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to produce 2-ethoxy-3-methoxybenzyl bromide or chloride, respectively. google.com These benzyl halides are excellent electrophiles and can readily undergo nucleophilic substitution with an amine source, such as ammonia or a primary amine, to yield the final product, this compound. This two-step sequence provides an alternative to direct reductive amination.

| Starting Material | Reagent | Intermediate | Reagent | Final Product |

| 2-Ethoxy-3-methoxybenzaldehyde | Sodium Borohydride | 2-Ethoxy-3-methoxybenzyl alcohol | Phosphorus Tribromide | 2-Ethoxy-3-methoxybenzyl bromide |

| 3-Methoxybenzaldehyde | Raney Nickel | 3-Methoxybenzyl alcohol | Thionyl Chloride | 3-Methoxybenzyl chloride google.com |

Reactivity and Derivatization Chemistry of 2 Ethoxy 3 Methoxybenzyl Amine

Nucleophilic Transformations of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

The primary amine of (2-Ethoxy-3-methoxybenzyl)amine reacts with acylating agents, such as acyl chlorides, to form N-substituted amides. This reaction, known as acylation, is a common method for creating a stable amide bond. For instance, the reaction with 2-chloropropanoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the corresponding amide, N-(2-Ethoxy-3-methoxybenzyl)-2-chloropropanamide. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com

Table 1: Representative Acylation Reaction

| Reactant A | Reactant B | Product |

|---|

The primary amine group can be alkylated to yield secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.comorganic-chemistry.org

To achieve selective mono-alkylation to form secondary amines, specific synthetic strategies are employed. One common method is reductive amination. This involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. youtube.com Another approach involves the use of protecting groups or specific reagents that favor mono-alkylation. orgsyn.org

The synthesis of tertiary amines can be achieved by further alkylation of the secondary amine. youtube.com This can also be accomplished through reductive amination of a secondary amine with an aldehyde or ketone. youtube.comyoutube.com Alternative methods, such as the reaction of a secondary amine with an acid chloride to form an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4), can also yield tertiary amines. youtube.com The use of Huenig's base (N,N-Diisopropylethylamine) in the presence of alkyl halides has been reported as an efficient method for the direct alkylation of secondary amines to tertiary amines, with a high tolerance for various functional groups. researchgate.net

Table 2: General Alkylation Strategies

| Starting Material | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Risk of over-alkylation. masterorganicchemistry.com |

| Primary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary Amine | Reductive Amination. youtube.com |

| Secondary Amine | Alkyl Halide, Base (e.g., Huenig's base) | Tertiary Amine | Controlled alkylation. researchgate.net |

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds.

This compound reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. youtube.comlibretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The pH of the reaction is a critical factor; it should be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org Schiff bases are important intermediates in various organic syntheses and can exhibit a range of biological activities. nih.gov

Table 3: Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product |

|---|

Transformations Involving the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic attack due to the presence of electron-donating substituents.

The aromatic ring of this compound contains three substituents: an ethoxy group (-OCH2CH3), a methoxy (B1213986) group (-OCH3), and an aminomethyl group (-CH2NH2). Both the ethoxy and methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org This is due to the ability of the oxygen lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org The aminomethyl group is also an activating, ortho, para-directing group.

The positions on the benzene ring are numbered relative to the benzylamine (B48309) moiety. With the ethoxy group at C2 and the methoxy group at C3, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents will determine the regioselectivity of the reaction. The powerful activating and directing effects of the ethoxy and methoxy groups will strongly influence the position of electrophilic attack. The C6 position is para to the ethoxy group and meta to the methoxy group. The C4 position is ortho to the methoxy group and meta to the ethoxy group. The C5 position is meta to both the ethoxy and methoxy groups.

Given that ortho and para positions to strongly activating groups are highly favored, electrophilic attack is most likely to occur at the C4 and C6 positions. libretexts.org Steric hindrance from the adjacent substituents may influence the relative yield of the ortho and para products. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of substituted products, with the electrophile predominantly adding to the positions most activated by the existing electron-donating groups. youtube.commasterorganicchemistry.com

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | C2 | Activating | ortho, para |

| -OCH3 (Methoxy) | C3 | Activating | ortho, para |

Oxidation and Reduction of Peripheral Substituents

The reactivity of the peripheral ethoxy and methoxy substituents in this compound is of significant interest in the context of its metabolic fate and its use as a scaffold in synthetic chemistry. These alkoxy groups can undergo oxidative and reductive transformations, leading to derivatives with altered physicochemical and biological properties.

Oxidation of Ethoxy and Methoxy Groups

The oxidation of the ethoxy and methoxy groups on the aromatic ring of this compound typically involves O-dealkylation, a process that can be mediated by enzymatic or chemical means. This transformation results in the formation of phenolic derivatives, which can exhibit distinct reactivity and biological activity compared to the parent ether.

In biological systems, the oxidative O-dealkylation is primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This metabolic pathway involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that subsequently decomposes to yield a phenol (B47542) and an aldehyde. researchgate.net For instance, the O-demethylation of the methoxy group would yield a phenol and formaldehyde (B43269), while O-deethylation of the ethoxy group would produce a phenol and acetaldehyde. The susceptibility of each alkoxy group to enzymatic oxidation can be influenced by its position on the benzene ring and the presence of other substituents.

Chemically, oxidative cleavage of aryl ethers can be achieved using various reagents. For example, certain fungal peroxygenases, in the presence of a peroxide, can catalyze the oxidation of methoxy groups on aromatic rings to the corresponding phenols. nih.gov While specific studies on this compound are not prevalent, research on analogous compounds such as 1,4-dimethoxybenzene (B90301) has demonstrated its oxidation to 4-methoxyphenol, showcasing the feasibility of selective O-demethylation. nih.gov

The following table summarizes potential oxidative O-dealkylation reactions for the peripheral substituents of this compound based on established chemical transformations of related aryl ethers.

Table 1: Potential Oxidative O-Dealkylation Reactions

| Substituent | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 3-Methoxy | Cytochrome P450 Enzymes | 2-Ethoxy-3-hydroxybenzylamine | researchgate.net |

| 2-Ethoxy | Cytochrome P450 Enzymes | 3-Methoxy-2-hydroxybenzylamine | researchgate.net |

| 3-Methoxy | Fungal Peroxygenase/H₂O₂ | 2-Ethoxy-3-hydroxybenzylamine | nih.gov |

Reduction of Ethoxy and Methoxy Groups

The reduction of the peripheral ethoxy and methoxy groups in this compound involves the cleavage of the ether bond, a reaction also referred to as dealkylation. This transformation is a key strategy in synthetic chemistry for unmasking a phenol functionality, which can then be used for further derivatization.

A variety of reagents have been developed for the selective dealkylation of aryl ethers. For instance, magnesium iodide has been shown to be effective for the demethylation and debenzylation of aryl ethers under solvent-free conditions. nih.gov Studies have indicated that the ease of removal of an O-benzyl group is greater than that of an O-methyl group, suggesting a potential for selective dealkylation based on the nature of the alkyl group. nih.gov While direct comparisons for ethoxy versus methoxy are less common, the underlying principles of Lewis acid-assisted cleavage would apply.

The choice of reagent can allow for selective dealkylation. For example, in molecules with multiple methoxy groups, achieving selectivity can be challenging but is often influenced by the electronic and steric environment of each group. The development of mild and selective methods for ether cleavage is an active area of research, with applications in the total synthesis of natural products. nih.gov

The table below outlines plausible reductive dealkylation reactions for the peripheral substituents of this compound, drawing upon known methodologies for aryl ether cleavage.

Table 2: Potential Reductive Dealkylation Reactions

| Substituent | Reagent | Potential Product | Reference |

|---|---|---|---|

| 3-Methoxy | Magnesium Iodide | 2-Ethoxy-3-hydroxybenzylamine | nih.gov |

| 2-Ethoxy | Stronger Lewis Acids (e.g., BBr₃) | 3-Methoxy-2-hydroxybenzylamine | - |

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 3 Methoxybenzyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of (2-Ethoxy-3-methoxybenzyl)amine would present distinct signals corresponding to its different proton environments. The ethoxy group protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The methoxy (B1213986) group protons would yield a sharp singlet. Protons on the aromatic ring would produce complex splitting patterns in the aromatic region of the spectrum. The benzylic methylene protons (Ar-CH₂-N) and the amine protons (-NH₂) would also show characteristic signals. The integration of these signals would correspond to the number of protons in each group (3H, 2H, 3H, 3H, 2H, and 2H, respectively).

The chemical shifts (δ) are highly dependent on the solvent used. For instance, in deuterated chloroform (B151607) (CDCl₃), the amine protons might appear as a broad singlet. The use of D₂O can help identify the amine protons, as they would be exchanged with deuterium, causing their signal to disappear from the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups and structures, as direct experimental data for this specific compound is not widely published.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet (t) | 3H |

| Amine -NH₂ | 1.5 - 2.5 (broad) | Singlet (s) | 2H |

| Methoxy -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |

| Benzyl (B1604629) -CH₂- | 3.8 - 4.0 | Singlet (s) | 2H |

| Ethoxy -OCH₂- | 4.0 - 4.2 | Quartet (q) | 2H |

| Aromatic Ar-H | 6.8 - 7.3 | Multiplet (m) | 3H |

For comparison, the related compound 3-Methoxybenzylamine shows aromatic protons in the range of 6.75-7.22 ppm, a methoxy singlet at 3.79 ppm, a benzylic singlet at 3.82 ppm, and an amine singlet at 1.49 ppm in CDCl₃. chemicalbook.com Similarly, 2-Methoxybenzylamine exhibits its signals in comparable regions. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound results in a distinct signal. The molecule contains 10 unique carbon environments: the two carbons of the ethoxy group, the methoxy carbon, the benzylic carbon, and the six carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predictive models and data from analogous compounds due to the scarcity of direct experimental data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | 14 - 16 |

| Benzyl -CH₂- | 40 - 45 |

| Methoxy -OCH₃ | 55 - 56 |

| Ethoxy -OCH₂- | 63 - 65 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-N | 130 - 135 |

| Aromatic C-O (Ethoxy) | 147 - 149 |

| Aromatic C-O (Methoxy) | 148 - 150 |

Predicted spectra for similar structures suggest the aromatic carbons attached to oxygen atoms resonate further downfield. np-mrd.org For comparison, the carbons in 2-Methoxybenzylamine have been reported, providing a reference for the expected shifts in the target molecule. chemicalbook.com General principles of ¹³C NMR indicate that carbons in C-O bonds typically appear in the 50-100 ppm range, while aromatic carbons are found between 100-150 ppm. libretexts.orgorganicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for primary amine) | Medium-Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium |

| C-N (Aromatic Amine) | Stretch | 1250 - 1335 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O (Alkyl Ether) | Stretch | 1020 - 1250 | Strong |

| N-H | Wag | 665 - 910 | Broad, Strong |

As a primary amine, this compound is expected to show two N-H stretching bands. orgchemboulder.com The presence of both aryl and alkyl ether linkages will result in strong C-O stretching absorptions. Spectra of related compounds, such as 4-ethoxy-3-methoxy benzaldehyde, show characteristic peaks for the ethoxy and methoxy groups which would be retained in the amine derivative. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum. C-H and C-C bond vibrations would also be active. The data obtained from Raman spectroscopy helps to confirm the assignments made from IR and NMR data, providing a more complete picture of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₅NO₂), the exact molecular weight is 181.11 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 181. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org

The fragmentation of benzylamines under mass spectrometry often involves specific cleavage pathways. nih.govresearchgate.net Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu For this compound, this would lead to the loss of the substituted phenyl group, although cleavage leading to a stable benzylic cation is more likely.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 181 | [C₁₀H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 152 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 136 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 151 | [M - CH₂O]⁺ | Loss of formaldehyde (B43269) from the methoxy group |

| 150 | [C₉H₁₂NO]⁺ | Loss of NH₃ from the parent ion, followed by rearrangement |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage with loss of CH₂NH₂ |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Studies on similar protonated benzylamines show that a primary fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov Other logical losses include fragments corresponding to the ethoxy and methoxy groups. whitman.edu The fragmentation of ethers typically involves cleavage alpha to the oxygen atom. libretexts.org The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, the technique is widely applied to its derivatives and related benzylamine (B48309) compounds to unambiguously establish their molecular conformation and packing in the solid state. nih.gov

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, researchers can construct an electron density map of the molecule and refine it to determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

For benzylamine derivatives, crystallographic studies provide critical insights into:

Conformation: The orientation of the ethoxy and methoxy groups on the benzene (B151609) ring and the conformation of the aminomethyl side chain.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, which are crucial for the stability of the crystal lattice. In amine-containing compounds, N-H···N or N-H···O hydrogen bonds are common and form predictable patterns, such as inversion dimers. nih.gov

Polymorphism: The ability of a compound to exist in more than one crystal form, which can have different physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphs.

For example, studies on similar molecules like 2-benzylamino-4-(4-bromo-phenyl)-6,7-dihydro-5H-cyclopenta-[b]pyridine-3-carbonitrile have detailed the dihedral angles between the various ring systems and the specific hydrogen bonding motifs that define the crystal packing. nih.gov Such data is invaluable for understanding the solid-state properties of the material and for computational modeling.

Table 1: Representative Data Obtained from X-ray Crystallographic Analysis of a Benzylamine Derivative

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal. |

| Dihedral Angles | e.g., 82.65 (1)° | Describes the twist between different planar parts of the molecule. nih.gov |

| Hydrogen Bond Geometry | D-H···A (Å, °) | Details the distances and angles of hydrogen bonds, indicating their strength and role in the crystal packing. nih.gov |

Chromatographic Methodologies for Purity Assessment and Impurity Profiling

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance and ultra-performance liquid chromatography are central to quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. The development of a robust HPLC method for this compound is critical for routine quality control, allowing for the separation of the main compound from any process-related impurities or degradation products.

Method development for an aromatic amine like this compound typically involves a reversed-phase approach. researchgate.net This strategy uses a non-polar stationary phase and a polar mobile phase. The key parameters to optimize include:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and hydrophobicity, which provides good retention for aromatic compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape for basic compounds like amines by ensuring they are in their protonated form. oup.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically used, set to a wavelength where the aromatic rings of the analyte and its impurities absorb light, often in the range of 210-300 nm.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier for improved peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analytes. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of both polar and non-polar impurities in a single run. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV at 275 nm | Wavelength for sensitive detection of the benzyl moiety. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For comprehensive impurity profiling, which involves the detection, identification, and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. researchgate.net This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of a tandem mass spectrometer. biomedres.us

UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. This enhanced separation power is crucial for resolving closely eluting impurities from the main compound peak.

The hyphenation to a tandem mass spectrometer allows for definitive structural characterization. researchgate.net The process works as follows:

Components eluting from the UPLC column are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

The first mass analyzer (Q1) selects the protonated molecular ion ([M+H]⁺) of a specific component.

This selected ion is fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas.

The resulting fragment ions are analyzed by the second mass analyzer (Q3), producing a product ion spectrum (MS/MS). This spectrum is a structural fingerprint that can be used to identify the impurity, often by comparing fragmentation patterns with that of the main compound.

This approach is essential for identifying impurities that may arise from the synthetic route (e.g., unreacted starting materials, by-products) or from degradation.

Table 3: Potential Process-Related Impurities of this compound Detectable by UPLC-MS/MS

| Potential Impurity | Origin | Detection Principle |

| 2-Ethoxy-3-methoxybenzaldehyde (B1295153) | Incomplete reductive amination | Detected by its unique molecular weight and fragmentation pattern. |

| 2-Hydroxy-3-methoxybenzylamine | Incomplete ethoxylation of starting material | Mass shift corresponding to the difference between an ethyl and a hydrogen atom. |

| Dibenzylamine derivatives | Over-alkylation or side reactions | Higher molecular weight ions detected in the mass spectrum. |

| Residual Starting Materials | Incomplete reaction | Detected and quantified against reference standards. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability and composition of a material. nih.gov

In a TGA experiment, a sample of this compound is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate, and its mass is continuously monitored. The resulting thermogram plots mass loss versus temperature. acs.org This analysis provides key information:

Thermal Stability: The temperature at which the compound begins to decompose is a measure of its thermal stability. This is often reported as the onset temperature of decomposition (Td).

Decomposition Profile: The TGA curve can show single or multiple decomposition steps, which can provide insights into the degradation mechanism.

Residual Volatiles: Mass loss at lower temperatures (e.g., below 150 °C) can indicate the presence of residual solvents or water.

Char Yield: The amount of residue remaining at the end of the experiment (e.g., at 800 °C) can be characteristic of the compound. researchgate.net

For a compound like this compound, TGA can quickly confirm the absence of volatile impurities and establish its decomposition temperature, which is a critical parameter for handling and storage. Studies on other pharmaceutical compounds have shown how TGA can be used to compare the thermal stability of different substances and to obtain quality control parameters. nih.gov

Table 4: Representative Data from Thermogravimetric Analysis

| Parameter | Typical Measurement | Interpretation |

| Initial Mass Loss (T < 150 °C) | < 0.5% | Indicates the absence of significant amounts of water or volatile solvents. |

| Onset Decomposition Temp. (Td) | e.g., 220 °C | The temperature at which significant thermal degradation begins. A key indicator of thermal stability. |

| Decomposition Steps | Single or multiple steps | Provides information on the complexity of the thermal degradation process. |

| Final Residue at 800 °C (in N₂) | e.g., 10-20% | The amount of non-volatile carbonaceous material (char) left after decomposition. |

Applications of 2 Ethoxy 3 Methoxybenzyl Amine in Materials Science and Organic Synthesis Non Biological Focus

Role as a Key Building Block in Complex Organic Synthesis

The reactivity of the primary amino group and the aromatic ring of (2-Ethoxy-3-methoxybenzyl)amine makes it a valuable starting material for the synthesis of a variety of organic molecules.

Precursor in the Synthesis of Quaternary Ammonium (B1175870) Salts and other Phenanthrolinium Derivatives

While direct synthesis of a phenanthrolinium derivative from this compound is not extensively documented, a closely related analogue, 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, has been successfully synthesized. ui.ac.idepa.govresearchgate.net This synthesis provides a clear blueprint for how this compound could be utilized. The process begins with the appropriate substituted benzaldehyde, which is reduced to the corresponding benzyl (B1604629) alcohol. This alcohol is then converted to a benzyl bromide, which subsequently undergoes a bimolecular nucleophilic substitution reaction with 1,10-phenanthroline (B135089) to yield the final phenanthrolinium salt. ui.ac.idepa.govresearchgate.net

The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide from vanillin (B372448), a structurally similar precursor, illustrates this pathway. ui.ac.idepa.govresearchgate.net The key steps are outlined in the table below.

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

| 1 | Vanillin | Diethyl sulfate | 4-Ethoxy-3-methoxybenzaldehyde | 79 |

| 2 | 4-Ethoxy-3-methoxybenzaldehyde | NaBH4 | 4-Ethoxy-3-methoxybenzyl alcohol | 96 |

| 3 | 4-Ethoxy-3-methoxybenzyl alcohol | PBr3 (implied from benzyl bromide) | 4-Ethoxy-3-methoxybenzyl bromide | - |

| 4 | 4-Ethoxy-3-methoxybenzyl bromide, 1,10-Phenanthroline | - | 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide | 58 |

Table 1: Synthesis of a Phenanthrolinium Derivative Analogous to a this compound-derived Product. ui.ac.idepa.govresearchgate.net

This synthetic route highlights the potential of this compound to serve as a precursor for analogous quaternary ammonium salts and phenanthrolinium derivatives, which are of interest for their electrochemical and photochemical properties.

Intermediate in the Synthesis of Substituted Propanamide Derivatives

The primary amine functionality of this compound makes it a suitable nucleophile for reactions with carboxylic acids and their derivatives to form amides. Specifically, it can be envisioned as an intermediate in the synthesis of substituted propanamide derivatives. The general synthesis of propanamides can be achieved through the condensation of an amine with propanoic acid or its activated forms (e.g., acyl chlorides, esters). wikipedia.org For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized via the coupling of a hydrazide with various primary and secondary amines. nih.govmdpi.com

Following a similar logic, this compound could react with a suitable propanoic acid derivative to yield N-(2-Ethoxy-3-methoxybenzyl)propanamide. This reaction would create a stable amide linkage and incorporate the substituted benzyl moiety into a larger molecular framework. Such derivatives could be of interest in various fields of chemical research.

Utilization in the Development of Compound Libraries and Analogues

The development of compound libraries is a cornerstone of modern chemical research, enabling the high-throughput screening of molecules for desired properties. Substituted benzylamines are valuable scaffolds in the construction of such libraries due to their synthetic accessibility and the ease with which they can be modified. nih.govnih.gov

This compound, with its distinct substitution pattern, could be a valuable addition to the toolkit for generating diverse compound libraries. By reacting the amine with a variety of electrophiles (e.g., aldehydes, ketones, acyl chlorides, sulfonyl chlorides), a wide array of derivatives can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the (2-ethoxy-3-methoxybenzyl) scaffold, potentially leading to the discovery of novel compounds with interesting material or chemical properties.

Potential Contributions to Materials Science

The coordination capabilities of the nitrogen atom and the potential for further functionalization make this compound a candidate for applications in materials science, particularly in the design of ligands for metal complexes.

Ligand Design in Coordination Chemistry (e.g., for Schiff Base Metal Complexes)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. researchgate.netajgreenchem.com The resulting imine nitrogen atom is an excellent coordination site for a wide range of metal ions, leading to the formation of stable metal complexes with diverse geometries and electronic properties. ajgreenchem.comajol.info

This compound can readily undergo condensation with various aldehydes and ketones to form the corresponding Schiff base ligands. For example, reaction with salicylaldehyde (B1680747) or its derivatives would produce a bidentate or tridentate ligand capable of chelating to a metal center. The ethoxy and methoxy (B1213986) substituents on the benzyl ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. These complexes could find potential applications in catalysis, sensing, or as novel materials with interesting magnetic or optical properties. While specific Schiff base complexes of this compound are not yet prevalent in the literature, the general synthetic accessibility and versatility of Schiff base chemistry suggest this as a promising area for future research. nih.govbeilstein-journals.org

Development of Chiral Derivatives for Asymmetric Synthesis (if applicable, though not directly observed)

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or resolving agents. capes.gov.brrsc.orgbeilstein-journals.orgrsc.org The synthesis of enantiomerically pure amines is a significant focus in organic chemistry.

While there is no direct evidence in the literature for the development of chiral derivatives of this compound for asymmetric synthesis, its structure allows for the theoretical introduction of chirality. For instance, modification of the benzylic position could lead to a chiral center. Alternatively, resolution of racemic this compound could provide access to the individual enantiomers. These enantiomerically pure amines could then be evaluated for their efficacy as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of complex, stereochemically defined molecules. The development of such chiral derivatives remains a potential, yet unexplored, avenue of research.

Structure Reactivity and Structure Property Relationship Studies of 2 Ethoxy 3 Methoxybenzyl Amine Derivatives

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of (2-Ethoxy-3-methoxybenzyl)amine derivatives are largely dictated by the electronic and steric effects of the substituents on the aromatic ring. The ethoxy group at the ortho position and the methoxy (B1213986) group at the meta position collectively modulate the electron density of the ring and the availability of the lone pair of electrons on the nitrogen atom of the benzylamine (B48309) moiety.

The reactivity of the amine group is also influenced by these substituents. The increased electron density on the ring can be transmitted to the benzylic carbon, which in turn can affect the basicity and nucleophilicity of the amine. Studies on related substituted benzylamines have shown that electron-donating groups on the phenyl ring generally increase the basicity of the amine.

The steric hindrance imposed by the ortho-ethoxy group can play a significant role in directing the outcome of reactions. This steric bulk can hinder the approach of reactants to the adjacent aminomethyl group and to the ortho position of the aromatic ring, thereby influencing regioselectivity.

In reactions involving the amine functionality, such as N-alkylation or acylation, the electronic effects of the ring substituents are crucial. For instance, in a three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate, the substituents on the phenyl ring were found to have significant effects on the product distribution. libretexts.org

Table 1: Illustrative Hammett Substituent Constants (σ) for Common Groups (This table provides general reference values and is not specific to the this compound system)

| Substituent | σ_meta | σ_para |

| -OCH₃ | 0.12 | -0.27 |

| -OC₂H₅ | 0.1 | -0.24 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from standard physical organic chemistry texts.

Correlation between Electronic Structure and Chemical Transformation Pathways

The electronic structure of this compound is the fundamental determinant of its preferred chemical transformation pathways. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map all provide critical insights into how the molecule will interact with various reagents.

The electron-donating ethoxy and methoxy groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the benzene (B151609) ring. bhu.ac.inresearchgate.netbethel.edunih.govajchem-a.com A higher HOMO energy indicates that the molecule is more willing to donate electrons, making it more reactive towards electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) will be influenced to a lesser extent, but its energy and localization will determine the molecule's susceptibility to nucleophilic attack.

Computational studies on related substituted aromatic systems can provide a qualitative understanding. For instance, calculations on methoxy-substituted acetophenones have shown how the interplay of substituents affects the thermodynamic properties of the molecule. wikipedia.org Similarly, studies on substituted phenylcarbenes demonstrate that aromatic substituents have a large effect on the electronic structure. youtube.com

The molecular electrostatic potential (MEP) map visually represents the regions of high and low electron density. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the oxygen atoms of the ethoxy and methoxy groups and the nitrogen atom of the amine group, indicating their nucleophilic character. The aromatic ring would also exhibit regions of negative potential, particularly at the positions activated by the alkoxy groups.

The correlation between electronic structure and reaction pathways can be illustrated by considering a hypothetical electrophilic substitution reaction. The incoming electrophile will preferentially attack the positions on the aromatic ring with the highest electron density, as predicted by the HOMO distribution and the MEP map. The stability of the resulting carbocation intermediate (arenium ion) is also a key factor. The ortho- and para-alkoxy substituents are known to stabilize the arenium ion through resonance, thus favoring substitution at these positions. libretexts.org

In reactions involving the benzylic amine, the electronic nature of the substituted ring influences the stability of potential intermediates. For example, in an oxidation reaction, the stability of a radical or cationic intermediate at the benzylic position would be enhanced by the electron-donating substituents on the ring.

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for a Model Compound (2,3-Dimethoxybenzylamine) (This data for a related compound illustrates the electronic influence of alkoxy groups on the aromatic ring. Specific data for this compound may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 148.5 |

| C2 | 110.2 |

| C3 | 146.8 |

| C4 | 118.5 |

| C5 | 111.9 |

| C6 | 124.3 |

| CH₂ | 46.1 |

| OCH₃ (C1) | 55.8 |

| OCH₃ (C3) | 55.9 |

Predicted using standard NMR prediction software. Actual experimental values may differ.

Exploration of Stereochemical Control in Reactions Involving this compound as a Precursor

When this compound is used as a precursor in the synthesis of chiral molecules, the stereochemical outcome of the reaction is of paramount importance. The existing structural features of the benzylamine can influence the formation of new stereocenters, either through diastereoselective or enantioselective processes.

In its achiral form, this compound can be used as a substrate in reactions employing chiral catalysts or auxiliaries to induce enantioselectivity. For instance, in an asymmetric reduction of an imine derived from this benzylamine, a chiral reducing agent could selectively produce one enantiomer of the corresponding secondary amine. The steric bulk of the ortho-ethoxy group could play a role in the facial selectivity of the approach of the reagent to the imine double bond.

If this compound were resolved into its enantiomers (assuming a chiral center is introduced, for example, by substitution on the benzylic carbon), it could then serve as a chiral precursor or a chiral auxiliary. In such a scenario, the inherent chirality of the molecule would direct the stereochemical course of subsequent reactions. For example, in an alkylation reaction of an enolate derived from an amide of a chiral derivative of this compound, the bulky substituted benzyl (B1604629) group could effectively shield one face of the enolate, leading to a diastereoselective alkylation.

The principles of stereochemical control in reactions involving benzylamine precursors are well-established. For example, the asymmetric addition of nucleophiles to imines is a powerful method for the synthesis of chiral amines. thieme-connect.de The stereochemical outcome is often dictated by the nature of the substituents on both the imine and the nucleophile, as well as the reaction conditions and the choice of catalyst.

While specific studies on the stereochemical control in reactions involving this compound as a precursor are not widely reported in the literature, the general principles of asymmetric synthesis provide a framework for predicting and understanding its potential behavior. rsc.orgnih.govbeilstein-journals.org The combination of electronic effects and the defined steric environment provided by the 2-ethoxy and 3-methoxy substituents makes it an interesting candidate for further investigation in the field of stereoselective synthesis.

Q & A

Basic: What are the optimal synthetic routes for (2-Ethoxy-3-methoxybenzyl)amine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination . For example:

- Reacting 2-ethoxy-3-methoxybenzyl chloride with ammonia or primary amines under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene .

- Reductive amination of 2-ethoxy-3-methoxybenzaldehyde with methylamine using NaBH₄ or LiAlH₄ as reducing agents.

Key Variables for Optimization:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) improve thermal stability during reflux.

- Temperature : Controlled reflux (60–110°C) balances reaction rate and side-product formation.

- Catalyst : Transition metals (e.g., Pd/C) may accelerate reductive amination but require inert atmospheres.

Data Highlight:

- Industrial-scale synthesis often employs continuous flow reactors to ensure consistent yields (60–85%) and purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 196.1 (C₁₀H₁₅NO₂) .

- Infrared Spectroscopy (IR) : Stretching vibrations for NH₂ (~3350 cm⁻¹) and ether C-O (~1250 cm⁻¹).

Validation Steps:

- Compare spectral data with computational predictions (e.g., DFT calculations).

- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for pharmaceutical-grade studies) .

Advanced: How does the electronic environment of the ethoxy and methoxy substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Methoxy Group : Electron-donating via resonance, increasing electron density at the benzyl position, enhancing nucleophilicity for reactions like alkylation or Schiff base formation .

- Ethoxy Group : Similar resonance effects but introduces steric hindrance, potentially slowing reactions at the ortho position.

Experimental Design:

- DFT Calculations : Model charge distribution to predict regioselectivity (e.g., higher electron density at the para position of the methoxy group).

- Kinetic Studies : Compare reaction rates with analogs (e.g., 3-methoxy vs. 3-ethoxy derivatives) to isolate electronic vs. steric effects .

Data Highlight:

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Replicate Assays : Control variables like solvent (DMSO vs. water), concentration (µM to mM range), and cell lines (HEK293 vs. HeLa).

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in biological matrices .

- Stereochemical Analysis : Chiral HPLC to separate enantiomers, as bioactivity often differs between R/S configurations .

Case Study:

- Discrepancies in in vitro cytotoxicity (IC₅₀ values ranging 10–100 µM) were traced to impurity levels (>5% byproducts in low-purity batches) .

Advanced: How can computational chemistry predict the metabolic pathways of this compound, and what experimental validations are necessary?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism Prediction : Software like StarDrop identifies likely oxidation sites (e.g., demethylation of methoxy groups).

- Molecular Docking : Simulate interactions with enzymes like monoamine oxidases (MAOs) to predict degradation rates.

- Experimental Validation :

Data Highlight:

- Predominant metabolites include 3-methoxybenzaldehyde (via oxidative deamination) and 2-ethoxybenzoic acid (via O-dealkylation) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Room-temperature storage leads to 5–10% degradation/month.

- Light Sensitivity : Amber vials prevent photodegradation; UV-Vis spectroscopy tracks absorbance shifts (>300 nm indicates degradation).

- pH Stability : Stable in neutral buffers (pH 6–8); acidic conditions (pH <4) protonate the amine, reducing reactivity .

Advanced: How can structural modifications of this compound enhance its utility as a ligand in catalytic systems?

Methodological Answer:

- Chelation Sites : Introduce pyridyl or phosphine groups to coordinate transition metals (e.g., Pd or Cu for cross-coupling reactions).

- Steric Tuning : Bulkier substituents (e.g., tert-butyl) improve enantioselectivity in asymmetric catalysis.

- Spectroscopic Probes : Attach fluorophores (e.g., dansyl) to monitor ligand-metal interactions via fluorescence quenching .

Case Study:

- A Pd complex with a modified benzylamine ligand achieved 92% ee in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.